(E)-4-oxopent-2-en-2-olate;rhodium(3+)

Description

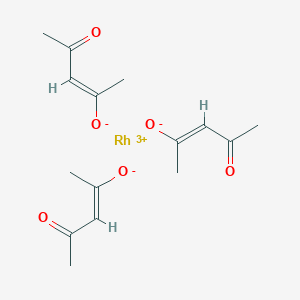

The compound "(E)-4-oxopent-2-en-2-olate;rhodium(3+)" is a rhodium(III) complex coordinated with the acetylacetonate (acac) ligand in its (E)-isomeric form. This ligand, a bidentate chelating agent, binds rhodium(III) through two oxygen atoms, forming a stable octahedral geometry common in transition metal β-diketonates . Rhodium(III) acetylacetonate derivatives are synthesized via reactions of rhodium salts with acetylacetone under controlled conditions, yielding air-stable crystalline solids . These complexes are primarily utilized in catalysis, such as hydroformylation and hydrogenation reactions, due to rhodium's high catalytic activity and selectivity .

Properties

IUPAC Name |

(E)-4-oxopent-2-en-2-olate;rhodium(3+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOINFUDFBWCMX-MUCWUPSWSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Rh+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Rh+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21O6Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium(III) 2,4-pentanedionate can be synthesized by reacting rhodium(III) nitrate with acetylacetone in the presence of a base. The reaction typically involves mixing a solution of rhodium(III) nitrate with acetylacetone and adjusting the pH to around 4 using a sodium bicarbonate solution. The mixture is then heated to reflux, resulting in the formation of rhodium(III) 2,4-pentanedionate .

Industrial Production Methods: Industrial production of rhodium(III) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization and other separation techniques to achieve the desired 99.99% purity .

Chemical Reactions Analysis

Types of Reactions: Rhodium(III) 2,4-pentanedionate undergoes various types of reactions, including:

Oxidation: It can participate in oxidation reactions, often serving as a catalyst.

Reduction: It can be reduced to lower oxidation states of rhodium.

Substitution: It can undergo ligand substitution reactions where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or hydrazine are used.

Substitution: Ligands like phosphines or amines can be used under mild conditions.

Major Products:

Oxidation: Products include oxidized organic compounds.

Reduction: Reduced rhodium species.

Substitution: New rhodium complexes with different ligands.

Scientific Research Applications

Rhodium(III) 2,4-pentanedionate is widely used in scientific research due to its catalytic properties. Some key applications include:

Chemistry: It is used as a catalyst in hydrogenation, hydrosilylation, and other organic transformations.

Biology: It is studied for its potential biological activities, including anticancer properties.

Medicine: Research is ongoing into its use in drug development and therapeutic applications.

Industry: It is used in the production of fine chemicals, pharmaceuticals, and in fuel cell technology.

Mechanism of Action

The mechanism by which rhodium(III) 2,4-pentanedionate exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing an active site for the reaction to occur, thereby lowering the activation energy. In biological systems, rhodium complexes can interact with biomolecules such as DNA, proteins, and enzymes, leading to various therapeutic effects .

Comparison with Similar Compounds

Metal-Ligand Coordination

- (E)-4-Oxopent-2-en-2-olate;Rhodium(3+) : Features an (E)-configured acetylacetonate ligand, creating a rigid octahedral geometry. The ligand’s stereochemistry influences π-backbonding and redox stability .

- Iridium(III) Cyclometalated Complexes : Isostructural to rhodium analogues but exhibit stronger spin-orbit coupling, enabling room-temperature phosphorescence and applications in OLEDs. Rhodium(III) complexes lack such luminescence unless tailored with ancillary ligands (e.g., benzoyltrifluoroacetone) to induce aggregation-induced emission (AIE) via intermolecular interactions .

- Cobalt(III) Acetylacetonate : Shares the same ligand but has a higher d-electron count, leading to distinct magnetic properties and reduced catalytic versatility compared to rhodium .

Table 1: Structural Comparison of Metal β-Diketonates

Table 2: Catalytic and Pharmacological Profiles

Optical and Solid-State Behavior

Rhodium(III) complexes generally exhibit weak luminescence due to low-lying d-d excited states. However, structural modifications (e.g., introducing π-π interactions) can enhance solid-state phosphorescence. For instance, a rhodium(III) complex with benzoyltrifluoroacetone shows AIE, a rare property absent in most iridium(III) analogues . In contrast, iridium(III) complexes inherently display strong emission, making them superior for optoelectronic devices.

Thermal and Chemical Stability

- Rhodium(III) Acetylacetonate : Decomposes above 340°C, with stability attributed to strong Rh–O bonds .

- Chromium(III) Acetylacetonate : Higher thermal stability (decomposition >400°C) due to Cr(III)’s smaller ionic radius and stronger ligand field .

- Rhodium Carboxylates : Lower thermal stability and sensitivity to moisture, limiting their industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.